Trichlormetaphos-3

Übersicht

Beschreibung

Trichlormetaphos-3: is an organophosphate compound widely used as an insecticide and acaricide. It is a colorless to pale-yellow liquid with an unpleasant odor. This compound is known for its effectiveness in controlling a variety of pests in agriculture, horticulture, and forestry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trichlormetaphos-3 typically involves the reaction of dimethyl phosphorochloridothioate with 2-ethylmercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3O)2P(S)Cl+HOCH2CH2SCH2CH3→(CH3O)2P(S)OCH2CH2SCH2CH3+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and crystallization to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Trichlormetaphos-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 2-ethylmercaptoethanol.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Nucleophiles such as amines and thiols can react with the compound under mild conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Trichlormetaphos-3 has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

Medicine: Research is conducted on its potential therapeutic applications and its role as a pesticide in controlling vector-borne diseases.

Industry: It is used in the formulation of insecticides and acaricides for agricultural and horticultural applications

Wirkmechanismus

The primary mechanism of action of Trichlormetaphos-3 involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Demeton-S-methyl: Another organophosphate insecticide with similar properties and uses.

Parathion: A widely used organophosphate insecticide with a similar mechanism of action.

Malathion: An organophosphate insecticide used in agriculture and public health.

Uniqueness: Trichlormetaphos-3 is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness as an insecticide and acaricide, combined with its relatively low toxicity to non-target organisms, makes it a valuable compound in pest control .

Biologische Aktivität

Trichlormetaphos-3 is an organophosphate compound primarily used as an insecticide and acaricide in agricultural practices. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and environmental implications.

This compound is chemically classified as a phosphorothioate, with the following molecular structure:

- Chemical Formula : C₆H₇Cl₃NO₃PS

- Molecular Weight : 285.6 g/mol

This compound exerts its biological effects primarily through inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause a range of symptoms from mild to severe toxicity.

Acute Toxicity

Acute exposure to this compound can lead to symptoms such as:

- Neurological Symptoms : Headaches, dizziness, confusion, seizures.

- Respiratory Issues : Shortness of breath and respiratory distress.

- Gastrointestinal Symptoms : Nausea and vomiting.

The lethal dose (LD50) varies based on exposure routes but is generally reported between 50 to 200 mg/kg in animal studies.

Chronic Toxicity

Chronic exposure has been linked to:

- Neurodevelopmental Effects : Studies indicate potential impacts on cognitive function and behavior in children exposed during pregnancy.

- Endocrine Disruption : Evidence suggests that organophosphates may disrupt hormonal balance, impacting reproductive health.

Environmental Impact

This compound has been detected in various environmental matrices, including soil and water systems. Its persistence and bioaccumulation potential raise concerns regarding ecological toxicity.

Case Studies

- Aquatic Toxicity : A study indicated that this compound exhibits high toxicity to aquatic organisms, with LC50 values for fish species around 0.5 mg/L.

- Soil Microbial Impact : Research demonstrated significant alterations in soil microbial community structure following application, suggesting detrimental effects on soil health.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines:

These findings indicate that this compound has significant cytotoxic properties against human cancer cell lines, warranting further investigation into its potential therapeutic applications or risks.

Eigenschaften

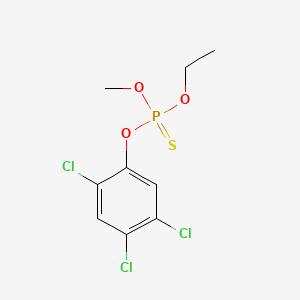

IUPAC Name |

ethoxy-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl3O3PS/c1-3-14-16(17,13-2)15-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKPGGUHRZPDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058041 | |

| Record name | Trichlormetaphos-3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-54-7 | |

| Record name | Trichlormetaphos 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorometaphos-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlormetaphos-3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHLORMETAPHOS-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W31YA209L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.